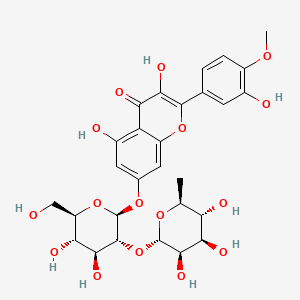
2-Iodo-3,4-dimethylbenzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-3,4-dimethylbenzenamine, also known as 2-iodo-3,4-dimethylaniline, is an organic compound with the molecular formula C8H10IN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by iodine and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Iodo-3,4-dimethylbenzenamine can be synthesized from 3,4-dimethylaniline through an iodination reaction. The process typically involves the use of iodine and an oxidizing agent such as sodium nitrite or hydrogen peroxide. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the iodonium ion, which then reacts with the aromatic ring to introduce the iodine atom .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-3,4-dimethylbenzenamine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2-Iodo-3,4-dimethylbenzenamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 2-iodo-3,4-dimethylbenzenamine involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The methyl groups can affect the compound’s electronic properties, making it a useful intermediate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-4,5-dimethylbenzenamine
- 3-Iodo-2,4-dimethylbenzenamine
- 2-Iodo-3,5-dimethylbenzenamine
Uniqueness
2-Iodo-3,4-dimethylbenzenamine is unique due to the specific positioning of the iodine and methyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C8H10IN |
|---|---|
Peso molecular |
247.08 g/mol |
Nombre IUPAC |
2-iodo-3,4-dimethylaniline |
InChI |
InChI=1S/C8H10IN/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,10H2,1-2H3 |
Clave InChI |
TUGXAZHQYZVZFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)N)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)

![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)

![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)
![4-Bromo-2-(4-chloro-2-fluorophenyl)benzo[d][1,3]dioxole](/img/structure/B13919531.png)




![8-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylic acid](/img/structure/B13919565.png)

![(2R,3S,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919577.png)

